

# RLX-33: A Technical Guide to its Structure, Chemical Properties, and Pharmacological Profile

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Compound of Interest		
Compound Name:	RLX-33	
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#### **Abstract**

**RLX-33** is a pioneering, nonpeptide small molecule antagonist of the relaxin family peptide receptor 3 (RXFP3).[1][2][3] This document provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of **RLX-33**. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly those focused on GPCR-mediated signaling pathways implicated in neuropsychiatric and metabolic disorders. The information presented herein is compiled from publicly available scientific literature and databases, with a focus on providing detailed experimental context and data-driven insights.

### **Chemical Structure and Properties**

**RLX-33**, with the IUPAC name N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, is a novel chemical entity identified through high-throughput screening.[4][5] Its discovery marked a significant advancement in the study of the relaxin-3/RXFP3 system, which had previously been limited to peptide-based ligands.[2]

### **Chemical Identifiers**



Property	Value	Source
IUPAC Name	N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide	PubChem[4]
Molecular Formula	C24H19CIN4O4	PubChem[4]
Molecular Weight	462.9 g/mol	PubChem[4]
Canonical SMILES	C1=CC(=CC=C1C2=NOC(=N2 )C3=CC=C(C=C3)NC(=O)C4C C(=O)N(C4)CC5=CC=CO5)CI	IUPHAR/BPS Guide to PHARMACOLOGY[3]
InChI Key	LTOAWFRZXVPHAJ- UHFFFAOYSA-N	PubChem[4]
ChEMBL ID	CHEMBL5207128	PubChem[4]

**Physicochemical Properties** 

Property	- Value	Source
Physical Form	Solid	Sigma-Aldrich[5]
Purity	99.82%	Sigma-Aldrich[5]
Hydrogen Bond Acceptors	6	GPCRdb[6]
Hydrogen Bond Donors	1	GPCRdb[6]
Rotatable Bonds	6	GPCRdb[6]
Aqueous Solubility	<1 μM	Journal of Medicinal Chemistry[2]
Storage Temperature	-20°C to -80°C	Sigma-Aldrich[5]

## **Pharmacological Profile**

**RLX-33** is a selective antagonist of the RXFP3 receptor, a G protein-coupled receptor (GPCR). [1][2] The relaxin-3/RXFP3 system is a key regulator of various physiological processes,

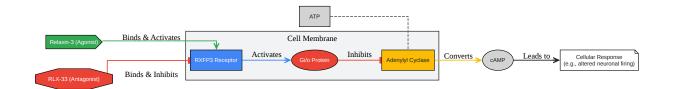


including stress responses, appetite, and motivation.[2][7]

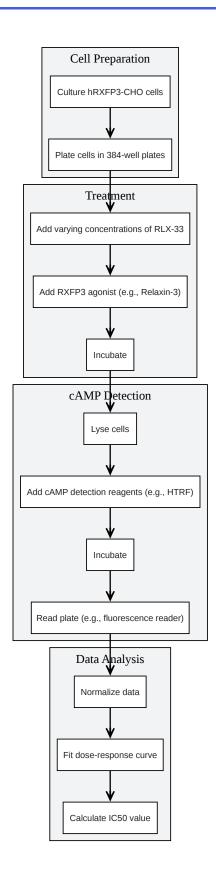
### **Mechanism of Action**

**RLX-33** functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[7] It inhibits the signaling cascade initiated by the binding of the endogenous ligand, relaxin-3. The RXFP3 receptor is coupled to the Gi/o family of G proteins.[1][8] Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][8] **RLX-33** antagonizes this effect, thereby blocking the downstream cellular responses.









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